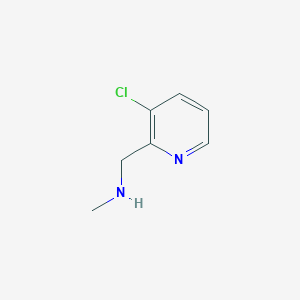

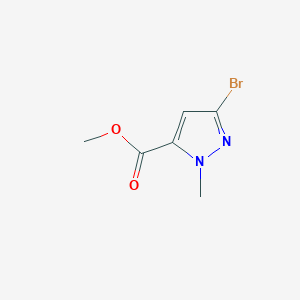

![molecular formula C34H30ClNO2Ru B1530814 Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) CAS No. 470688-18-7](/img/structure/B1530814.png)

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)

Übersicht

Beschreibung

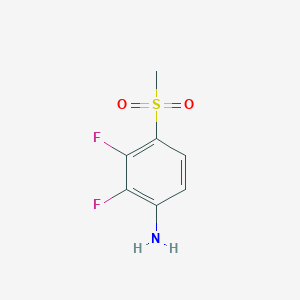

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) is a useful research compound. Its molecular formula is C34H30ClNO2Ru and its molecular weight is 621.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) serves as a catalyst in the asymmetric synthesis of organic compounds. It has been utilized in the synthesis of achaetolide, a natural product with potential biological activities . The compound’s ability to induce chirality in the synthesized molecules is of great value in pharmaceutical research, where the configuration of molecules can significantly affect drug efficacy.

Transfer Hydrogenation

This ruthenium complex is involved in transfer hydrogenation reactions. It facilitates the reduction of unsaturated organic compounds by transferring hydrogen from a donor to an acceptor molecule . This application is crucial in the production of various chemicals in a more environmentally friendly manner compared to traditional reduction methods.

Racemization of Secondary Alcohols

The compound acts as a racemization catalyst for secondary alcohols. This is particularly important in dynamic kinetic resolution processes, where the racemization of one enantiomer in a chiral mixture allows for the selective synthesis of the desired enantiomer . This process is widely used in the synthesis of enantiopure pharmaceuticals.

Metal-Enzyme Conjugate Catalysis

In conjunction with enzymes, this ruthenium complex is used for enantioselective transformations. The metal-enzyme conjugate catalysis allows for dynamic kinetic resolutions that are not possible with either catalyst alone . This synergy opens up new pathways in biocatalysis and green chemistry.

Anticancer Research

Ruthenium complexes, in general, have been studied for their anticancer properties. While specific studies on Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) are limited, related ruthenium complexes have shown promise as potential anti-metastatic agents with fewer side effects than traditional platinum-based drugs .

Material Science

In material science, this compound could be explored for the development of new materials with unique electronic properties. Ruthenium complexes have been used in thin film deposition and the creation of MXenes & MAX Phase materials, which are important in electronics and energy storage applications .

Antioxidant Activity

Research on similar ruthenium complexes has demonstrated significant antioxidant activity. These complexes have the potential to neutralize free radicals, which are implicated in various diseases and aging processes . Further research could explore the antioxidant capacity of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II).

DNA Binding Studies

Ruthenium complexes have been known to interact with DNA, often through intercalation. This interaction is crucial for understanding the mechanism of action of potential ruthenium-based drugs and for developing new therapeutic agents that target genetic material .

Eigenschaften

IUPAC Name |

chlororuthenium(3+);methanone;2,3,4,5-tetraphenyl-N-propan-2-ylcyclopenta-2,4-dien-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N.2CHO.ClH.Ru/c1-23(2)33-32-30(26-19-11-5-12-20-26)28(24-15-7-3-8-16-24)29(25-17-9-4-10-18-25)31(32)27-21-13-6-14-22-27;2*1-2;;/h3-23,33H,1-2H3;2*1H;1H;/q3*-1;;+4/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHQSADFAGYHKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N[C-]1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[CH-]=O.[CH-]=O.Cl[Ru+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30ClNO2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

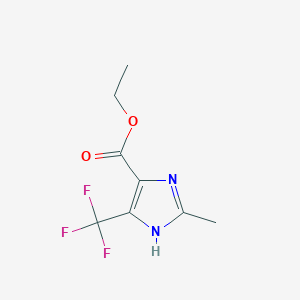

![4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B1530744.png)

![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)